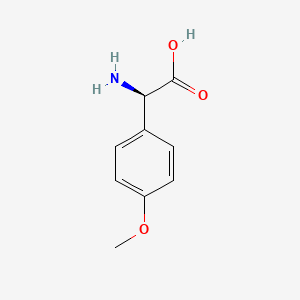

(R)-2-Amino-2-(4-methoxyphenyl)acetic acid

Description

Significance in Chiral Synthesis and Stereochemistry

The paramount importance of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid lies in its application as a chiral auxiliary and a precursor for the synthesis of other chiral molecules. The defined stereochemistry at the α-carbon allows for the transfer of chirality to new stereogenic centers during a chemical reaction, a fundamental concept in asymmetric synthesis. This control over stereochemistry is crucial in medicinal chemistry, where the biological activity of a drug molecule is often intrinsically linked to its three-dimensional arrangement.

One of the most notable applications of this compound is in the stereoselective synthesis of β-lactams, which form the core structure of many important antibiotics. nih.govrsc.orgum.es In the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, the use of a chiral imine derived from this compound can effectively control the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. nih.gov The 4-methoxyphenyl (B3050149) group plays a significant role in influencing the facial selectivity of the ketene addition.

Overview of Research Trajectories

The synthetic utility of this compound extends beyond β-lactam synthesis, with research branching into various areas of medicinal and materials chemistry. Its derivatives are being explored as key intermediates in the synthesis of a wide array of bioactive molecules.

Current research focuses on incorporating this chiral amino acid into more complex molecular scaffolds to develop novel therapeutic agents. For instance, it serves as a foundational element in the creation of spiro-β-lactams, which are of interest for their potential pharmacological activities. digitellinc.com Furthermore, its structural motif is being integrated into the synthesis of compounds with potential applications as biochemical probes to investigate enzyme-substrate interactions and receptor binding. The exploration of its derivatives in the development of new materials with specific optical or electronic properties also represents a growing area of investigation.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24593-49-5 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Melting Point | 235 °C (subl.) nih.gov |

| Appearance | Solid |

| Synonyms | (R)-4-Methoxyphenylglycine, H-D-Phg(4-OMe)-OH |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUAKXUIILGDKW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179344 | |

| Record name | (R)-4-Methoxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24593-49-5 | |

| Record name | (αR)-α-Amino-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24593-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Methoxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Methoxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-methoxyphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for R 2 Amino 2 4 Methoxyphenyl Acetic Acid

Classical Synthetic Routes to Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid

Classical approaches are primarily aimed at synthesizing the racemic form of 2-amino-2-(4-methoxyphenyl)acetic acid. These methods are often robust and high-yielding but necessitate a subsequent resolution step to isolate the desired (R)-enantiomer.

Reductive Amination Approaches

Reductive amination is a widely used method for forming amines from carbonyl compounds. medchemexpress.com For the synthesis of racemic 2-amino-2-(4-methoxyphenyl)acetic acid, the typical starting material is 4-methoxyphenylglyoxylic acid. The process involves two main steps: the reaction of the ketone in the glyoxylic acid with ammonia (B1221849) to form an intermediate imine, followed by the in-situ reduction of this imine to the corresponding amine. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, neutral or slightly basic pH | Cost-effective, readily available | Can also reduce the starting ketone, potentially lowering yield researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mildly acidic pH (4-5) | Selectively reduces the protonated iminium ion over the ketone masterorganicchemistry.com | Generates toxic cyanide byproducts |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | "Green" method, high atom economy, no stoichiometric waste | Requires specialized high-pressure equipment |

Catalytic Hydrogenation Methods for Amino Group Introduction

Catalytic hydrogenation serves as a powerful method for the introduction of an amino group to form the target amino acid. umaine.edu This can be achieved through several pathways. One common approach is a form of reductive amination where hydrogen gas and a heterogeneous catalyst are used as the reducing system. google.com In this context, 4-methoxyphenylglyoxylic acid reacts with ammonia to form the imine, which is immediately hydrogenated over a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure.

An alternative catalytic hydrogenation route involves the preparation of an oxime from the starting keto-acid. 4-Methoxyphenylglyoxylic acid can be reacted with hydroxylamine (B1172632) to form 4-methoxyphenylglyoxylic acid oxime. This oxime intermediate is then subjected to catalytic hydrogenation. The reduction of the C=N double bond of the oxime directly yields the primary amino group of the desired racemic 2-amino-2-(4-methoxyphenyl)acetic acid. This two-step approach avoids the direct handling of ammonia under pressure.

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. chemistnotes.com The Strecker and Ugi syntheses are prominent examples used to generate α-amino acids and their derivatives. masterorganicchemistry.comwikipedia.org

The Strecker synthesis is a two-step process that begins with the one-pot reaction of an aldehyde (4-methoxybenzaldehyde), ammonia, and a cyanide source (like potassium cyanide). chemistnotes.com This forms an α-aminonitrile intermediate, 2-amino-2-cyano-2-(4-methoxyphenyl)ethane. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target racemic α-amino acid. masterorganicchemistry.comchemistnotes.com

The Ugi reaction is a four-component reaction (4CR) that produces α-acylamino amide derivatives, which are precursors to amino acids. wikipedia.orgresearchgate.net This reaction involves an aldehyde (4-methoxybenzaldehyde), an amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., cyclohexyl isocyanide). nih.gov The product is a complex amide that can be further processed to yield the desired amino acid structure. The Ugi reaction is celebrated for its ability to rapidly generate diverse molecular libraries from simple building blocks. nih.govrsc.org

Table 2: Comparison of Strecker and Ugi Syntheses for Amino Acid Analogues

| Feature | Strecker Synthesis | Ugi Four-Component Reaction |

|---|---|---|

| Components | Aldehyde, Ammonia, Cyanide | Aldehyde, Amine, Carboxylic Acid, Isocyanide |

| Initial Product | α-Aminonitrile chemistnotes.com | α-Acylamino Amide wikipedia.org |

| Final Product | α-Amino Acid (after hydrolysis) | α-Amino Acid Derivative |

| Key Advantage | Direct route to the amino acid backbone | High structural diversity, combinatorial potential rsc.org |

| Key Disadvantage | Use of highly toxic cyanide | Produces a more complex derivative requiring further steps |

Enantioselective and Asymmetric Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.org After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

For the synthesis of this compound, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a chiral auxiliary such as an Evans oxazolidinone or pseudoephedrine can be used to form a chiral glycine synthon. researchgate.netharvard.edu This synthon is then deprotonated to form an enolate, which subsequently reacts with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl bromide). The steric environment created by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. williams.edu Finally, cleavage of the auxiliary, typically by hydrolysis, releases the desired (R)-amino acid. williams.edu Another strategy is the diastereoselective amination of a chiral N-acyl imide derived from 4-methoxyphenylacetic acid.

Table 3: Examples of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | General Approach | Key Features |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylation of a chiral N-acyloxazolidinone (glycine equivalent). researchgate.net | Well-established, predictable stereochemical outcome, high diastereoselectivity. tcichemicals.com |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of a chiral amide derived from pseudoephedrine and glycine. harvard.edu | Often highly crystalline intermediates aiding purification, effective stereocontrol. harvard.edu |

| (R)-Phenylglycine Amide | Used as a chiral amine component in an asymmetric Strecker reaction, leading to diastereomeric aminonitriles. researchgate.netrug.nl | Can induce a crystallization-induced asymmetric transformation, affording very high diastereomeric excess. researchgate.netrug.nl |

| SAMP/RAMP Hydrazones | Diastereoselective alkylation of the metallated hydrazone of a glycine aldehyde equivalent. | Versatile for the synthesis of various α-substituted amino acids. |

Ligand-Controlled Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most efficient and industrially scalable methods for producing enantiomerically pure compounds. wikipedia.org The strategy for this compound involves the hydrogenation of a prochiral olefin precursor using a chiral catalyst. The most common precursor for this transformation is (Z)-2-acetamido-2-(4-methoxyphenyl)acrylic acid .

This enamide substrate is hydrogenated in the presence of a transition metal complex (typically rhodium or ruthenium) coordinated to a chiral phosphine (B1218219) ligand. wikipedia.orgpsu.edu The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby generating the (R)-stereocenter with high enantioselectivity. Ligands such as BINAP, DuPhos, and Josiphos have proven highly effective in these transformations, often achieving excellent yields and enantiomeric excesses (ee) greater than 95%.

Table 4: Representative Data for Ligand-Controlled Asymmetric Hydrogenation

| Precursor | Catalyst/Ligand System | Enantiomeric Excess (ee) |

|---|---|---|

| (Z)-α-Acetamidocinnamate derivatives | Rh(I)-DuPhos | >99% |

| (Z)-α-Acetamidocinnamate derivatives | Ru(II)-BINAP | >98% |

| (Z)-α-Formamidoacrylate derivatives | Rh(I)-Josiphos | >99% |

This method is highly valued for its high efficiency, catalytic nature (low catalyst loading), and exceptional levels of stereocontrol, making it a preferred route in many industrial applications for the synthesis of chiral amino acids.

Biocatalytic Approaches and Enzymatic Resolution for Enantiopure this compound

Biocatalysis offers a highly selective and efficient alternative to classical chemical methods for obtaining enantiomerically pure compounds. For this compound, enzymatic resolution of a racemic mixture is a prominent and effective strategy. semanticscholar.org

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic kinetic resolution is a widely used technique that exploits the stereospecificity of enzymes to separate enantiomers from a racemic mixture. semanticscholar.org This typically involves an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation based on the difference in chemical properties between the reacted and unreacted forms.

A classic method for resolving racemic amino acids is the use of acylase enzymes. google.com In this process, the racemic amino acid is first chemically N-acetylated. An acylase, such as acylase I from Aspergillus oryzae, is then introduced. This enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer (the natural form), leaving the N-acyl-D-enantiomer untouched. google.com The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can be separated. To obtain the (R)-enantiomer, a similar principle could be applied using an enzyme with the opposite stereopreference or by chemically hydrolyzing the remaining N-acyl-D-amino acid after the enzymatic step.

Lipases are another class of enzymes frequently used for kinetic resolution, particularly for resolving racemic alcohols via esterification or hydrolysis. acs.orgresearchgate.net For example, in the synthesis of the drug Loxoprofen, a lipase (B570770) was used for the kinetic resolution of a racemic alcohol precursor, producing an (S)-acetate with high enantiomeric excess. researchgate.net This highlights the power of lipases in selectively acylating one enantiomer, leaving the other as an unreacted alcohol. A similar strategy could be envisioned for a precursor to this compound.

A more advanced approach involves deracemization, where one enantiomer is converted into the other. A coupled enzyme system can be designed where one enzyme, like a D-amino acid oxidase (DAAO), oxidizes the D-amino acid to its corresponding α-keto acid. semanticscholar.org A second enzyme, a transaminase, then converts the α-keto acid back into the amino acid, but this time as the pure L-enantiomer. semanticscholar.org This process can theoretically convert a racemic mixture entirely into a single desired enantiomer.

Enzyme Selection and Optimization for Enantiomeric Excess

The success of a biocatalytic resolution depends heavily on the choice of enzyme and the optimization of reaction conditions to maximize conversion and enantiomeric excess (e.e.).

Enzyme Selection: The choice of enzyme is dictated by the substrate and the desired transformation.

Acylases: As mentioned, these are highly effective for resolving N-acyl-amino acids. google.com

Lipases: Enzymes like Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas fluorescens (PFL) and Thermomyces lanuginosa are known for their broad substrate scope and high enantioselectivity in acylation and hydrolysis reactions. researchgate.netresearchgate.net

Transaminases (TAs): ω-Transaminases are particularly valuable for synthesizing chiral amines and amino acids from prochiral ketones. nih.gov They can be used in kinetic resolutions or asymmetric synthesis, often achieving very high enantiomeric excess. nih.gov

Oxidases/Reductases: Ketoreductases can enantioselectively reduce a ketone to a chiral alcohol, a key intermediate in many pharmaceutical syntheses. mdpi.com

Optimization: Once an enzyme is selected, several parameters are optimized to enhance its performance.

Immobilization: Immobilizing enzymes on solid supports, such as zeolites or agarose, can significantly improve their stability (thermal and operational) and allow for easier separation from the reaction mixture and reuse. researchgate.netnih.gov For example, co-immobilized laccase and PFL retained over 45% of their activity after five cycles. researchgate.net

Reaction Medium: While many enzymatic reactions occur in aqueous buffers, the use of organic co-solvents can be crucial for dissolving hydrophobic substrates. nih.govnih.gov The type and concentration of the solvent must be carefully chosen to avoid denaturing the enzyme.

pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. For instance, a chemo-enzymatic amination process was performed at 37°C and pH 7. nih.gov

Cofactor Regeneration: Many enzymes, such as transaminases and reductases, require cofactors (e.g., PLP, NAD(P)H). For large-scale processes, an in situ cofactor regeneration system is essential for economic viability. nih.gov

The following table summarizes the performance of selected enzymes in biocatalytic transformations relevant to chiral synthesis.

| Enzyme Type | Substrate Type | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Ketoreductase | Ketone Precursor | (R)-4-Cyano-3-hydroxybutyrate | >99% | High | mdpi.com |

| Nocardia salmonicolor | Benzazepin-dione | (3R-cis)-hydroxy-benzazepinone | 99.8% | 96% | mdpi.com |

| Rhodococcus erythropolis | Ketone Precursor | (1S,2R)-Ephedrine Precursor | 99.4% | 95% | mdpi.com |

| ω-Transaminase | Prochiral Ketone | (S)-4-(4-methoxyphenyl)-2-butanamine | >99% | 93% | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to pharmaceutical synthesis to improve sustainability.

Application of Eco-Friendly Solvents and Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Traditional organic synthesis often relies on volatile organic compounds (VOCs) which pose environmental and health risks. A key green strategy is the replacement of these solvents with more environmentally benign alternatives. nih.gov

Solvent-Free Reactions: Eliminating the solvent entirely is an ideal green chemistry scenario. A Knoevenagel reaction to prepare trans-4-methoxycinnamic acid was successfully performed under solvent-free conditions using microwave irradiation, demonstrating resource conservation and waste reduction. semanticscholar.org

Reaction Conditions: Mild reaction conditions, such as lower temperatures and atmospheric pressure, reduce energy consumption. Biocatalytic processes are exemplary in this regard, as they typically operate under physiological conditions. nih.gov

Atom Economy and Waste Minimization in Production Processes

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org The goal is to design syntheses where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts. wikipedia.orgyoutube.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Different reaction types have inherently different atom economies:

Addition and Rearrangement Reactions: These are the most efficient, with a theoretical atom economy of 100% as all reactant atoms are incorporated into the product. youtube.comscranton.edu

Substitution and Elimination Reactions: These reactions are inherently less atom-economical as they always produce byproducts, resulting in an atom economy of less than 100%. youtube.com

For example, a multicomponent reaction (MCR) to synthesize a furo[3,2-h]quinolinacetic acid derivative was highlighted for its good atom economy, as it combines several starting materials into a complex product in a single step, with only small molecules like acetone (B3395972) and CO₂ being released. mdpi.com

Waste Minimization Strategies: Beyond designing for high atom economy, waste can be reduced through other process improvements.

Catalysis: Using catalytic reagents instead of stoichiometric ones is a fundamental principle. Catalysts are used in small amounts and can be recycled, drastically reducing waste. wikipedia.org This applies to both chemical catalysts and biocatalysts (enzymes).

Recycling: In industrial processes, the recycling of solvents, catalysts, and even mother liquors can significantly reduce waste. The recycling of acidic effluent from a reduction step was shown to be a viable cleaner production process, reducing the load on wastewater treatment plants. jsirjournal.com

Process Optimization: A high chemical yield does not always mean a green process. A reaction with an 85.7% yield can have a very poor atom economy of only 29.2%, meaning over 70% of the reactant mass is converted into waste. youtube.com Therefore, synthetic routes must be evaluated on both yield and atom economy.

Industrial Scale Production Considerations and Process Optimization

For the large-scale manufacturing of this compound, process optimization is critical to ensure economic viability and product quality. This involves a multi-faceted approach, examining every parameter from starting material synthesis to final product isolation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely adopted industrial method for producing enantiomerically pure amino acids. This technique leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For the production of this compound, this typically involves the enzymatic hydrolysis of a racemic N-acyl-4-methoxyphenylglycine.

Research Findings:

Studies on analogous compounds, such as phenylglycine, have demonstrated the industrial feasibility of this approach. For instance, the enzymatic resolution of DL-phenylglycine amide using aminopeptidase (B13392206) has been patented. researchgate.net Another established process uses hog kidney acylase I for the enantiospecific hydrolysis of N-acetyl-DL-phenylglycine, yielding L-phenylglycine with high enantiomeric excess, while the unreacted D-N-acetylphenylglycine can be subsequently hydrolyzed to D-phenylglycine. researchgate.net

For derivatives like 4-methoxyphenyl (B3050149) compounds, lipases are also effective. Research on the enzymatic kinetic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol using immobilized Lecitase™ Ultra has shown that the choice of enzyme, support, and reaction conditions significantly impacts enantioselectivity and reaction time. researchgate.net Immobilized enzymes are particularly advantageous for industrial processes as they can be easily recovered and reused, reducing costs and improving process sustainability.

The optimization of enzymatic resolution on an industrial scale involves several key parameters:

Enzyme Selection and Immobilization: Identifying a robust and highly selective enzyme is paramount. Immobilization of the enzyme on a solid support can enhance its stability and facilitate its reuse over multiple batches.

Substrate Modification: The choice of the N-acyl group on the racemic amino acid can significantly influence the rate and selectivity of the enzymatic hydrolysis.

Reaction Conditions: pH, temperature, and substrate concentration must be carefully controlled to maximize enzyme activity and selectivity while minimizing side reactions.

Downstream Processing: Efficient separation of the desired (R)-enantiomer from the unreacted (S)-enantiomer and the enzyme is crucial for achieving high purity.

| Parameter | Consideration for Optimization | Typical Industrial Approach |

|---|---|---|

| Enzyme | Selectivity, activity, stability, cost | Immobilized lipases or acylases |

| Substrate | Racemic N-acyl-4-methoxyphenylglycine | Selection of acyl group for optimal enzyme kinetics |

| Solvent | Aqueous buffer systems | Optimization of pH and ionic strength |

| Temperature | Enzyme's optimal temperature vs. stability | Controlled temperature in a jacketed reactor |

| Product Separation | Separation of product and unreacted substrate | Extraction or crystallization based on solubility differences |

Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer, a significant advantage over traditional kinetic resolution which has a maximum yield of 50%. In CIDR, the resolution of the racemic mixture is combined with an in-situ racemization of the undesired enantiomer. This is typically achieved by forming a diastereomeric salt with a chiral resolving agent. The desired diastereomer selectively crystallizes from the solution, and as it does, the undesired enantiomer in the solution is continuously racemized back to the racemic mixture, providing more of the desired enantiomer to crystallize.

Research Findings:

The successful application of CIDR has been reported for phenylglycine amide, where, under optimized conditions, a single-run resolution yield of over 82% with an enantiomeric excess greater than 99% was achieved. researchgate.net A key aspect of this process was the ability to recycle the resolving agent and reuse the mother liquor containing the racemization catalyst, making it a highly efficient and sustainable industrial process. researchgate.net The process often involves the use of a racemization catalyst, such as a substituted salicylaldehyde. researchgate.net

For the industrial implementation of CIDR for this compound, the following aspects require careful optimization:

Resolving Agent: The choice of a commercially available and recyclable chiral resolving agent is critical.

Solvent System: The solvent must be chosen to ensure that the desired diastereomeric salt has low solubility while the undesired diastereomer remains in solution.

Racemization Catalyst: An efficient catalyst for the in-situ racemization of the undesired enantiomer is necessary to drive the process towards a high yield of the desired product.

Product Liberation: After crystallization, the desired enantiomer must be efficiently liberated from the chiral resolving agent.

| Parameter | Consideration for Optimization | Typical Industrial Approach |

|---|---|---|

| Racemic Substrate | DL-4-methoxyphenylglycine or its derivative | High purity starting material |

| Chiral Resolving Agent | Effectiveness, availability, recyclability | Screening of various chiral acids or bases |

| Racemization Catalyst | Efficiency and compatibility | Aldehydes or other suitable catalysts |

| Solvent System | Differential solubility of diastereomers | Mixtures of organic solvents and/or water |

| Temperature Profile | Control of crystallization and racemization rates | Programmed cooling in a crystallizer |

Stereochemical Control and Enantiopurity Assessment of R 2 Amino 2 4 Methoxyphenyl Acetic Acid

Importance of Absolute Configuration in Downstream Research Applications

The absolute configuration of a chiral molecule dictates how it interacts with other chiral environments, a principle of fundamental importance in pharmacology, biochemistry, and materials science. Phenylglycine derivatives, including (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, are significant building blocks in the synthesis of a wide array of biologically active compounds. The specific (R)-configuration is often crucial for the desired therapeutic effect or biological activity of the final product.

In drug development, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. For instance, the tuberculosis drug (+)-Ethambutol is effective, whereas its enantiomer, (−)-Ethambutol, can lead to blindness. researchgate.net Therefore, utilizing enantiomerically pure starting materials like this compound is essential for synthesizing single-enantiomer drugs, ensuring their safety and efficacy. Regulatory bodies, such as the U.S. Food and Drug Administration, have stringent requirements for the enantiomeric purity of chiral drugs. researchgate.net

Furthermore, in asymmetric synthesis, the absolute configuration of a chiral auxiliary or building block determines the stereochemical outcome of the reaction. The use of enantiopure this compound allows chemists to construct complex molecules with a high degree of stereochemical control, which is vital for creating compounds with specific biological functions or material properties. The defined stereocenter serves as a template, guiding the formation of new stereocenters in a predictable manner.

Advanced Analytical Techniques for Enantiomeric Purity Determination

To guarantee that this compound meets the stringent purity requirements for its applications, a suite of advanced analytical techniques is employed. These methods are designed to separate, identify, and quantify the individual enantiomers in a sample.

Chiral chromatography is the cornerstone for separating enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral selector in the mobile phase, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations due to its versatility and the broad availability of commercial CSPs. For amino acids and their derivatives, several types of CSPs are effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as Chiralpak® and Lux® columns, are frequently used. achemblock.comnih.gov They offer broad enantioselectivity based on interactions like hydrogen bonding and π-π stacking.

Macrocyclic Glycopeptide-based CSPs: Phases like CHIROBIOTIC T, which uses teicoplanin, are particularly successful for resolving underivatized amino acids. achemblock.comsigmaaldrich.com These CSPs have ionic groups, making them compatible with a range of mobile phases and ideal for separating zwitterionic compounds like amino acids. sigmaaldrich.com

Crown Ether-based CSPs: These are effective for separating primary amino compounds, including amino acids. sigmaaldrich.com

Ligand Exchange Chromatography (LEC): This method involves a CSP that forms transient diastereomeric metal complexes with the amino acid enantiomers, allowing for their separation. rsc.org

Gas Chromatography (GC) can also be used for chiral amino acid analysis, offering high sensitivity and shorter analysis times. bldpharm.com However, it requires the amino acid to be derivatized to increase its volatility and improve peak shape. bldpharm.com This typically involves a two-step process of esterification of the carboxyl group followed by acylation of the amino group. bldpharm.com The separation is then performed on a capillary column coated with a chiral stationary phase, such as a modified cyclodextrin. calpaclab.com

Capillary Electrophoresis (CE) is a high-resolution technique that separates enantiomers based on their differential mobility in an electric field in the presence of a chiral selector. This method, often called chiral ligand exchange CE (CLE-CE), is well-suited for amino acid separations. medchemexpress.com Various chiral selectors can be added to the background electrolyte, including cyclodextrins, chiral crown ethers, macrocyclic antibiotics, and chiral metal complexes. researchgate.netmedchemexpress.com

Interactive Table: Chiral Chromatographic Techniques for Enantioseparation

| Technique | Stationary/Selector Type | Key Features for Amino Acid Analysis | Common Applications |

|---|---|---|---|

| HPLC | Polysaccharide-based CSPs | Broad applicability, multiple interaction mechanisms (H-bonding, π-π). | Enantiomeric purity of pharmaceuticals, quality control. |

| Macrocyclic Glycopeptide CSPs | Excellent for underivatized, polar, and ionic amino acids. sigmaaldrich.com | Analysis of native amino acids in complex matrices. sigmaaldrich.com | |

| Crown Ether / Ligand Exchange | High selectivity for primary amines and amino acids. sigmaaldrich.comrsc.org | Separation of amino acid enantiomers and related compounds. sigmaaldrich.com | |

| GC | Modified Cyclodextrin CSPs | High efficiency and sensitivity; requires derivatization. calpaclab.com | Analysis of non-terrestrial samples, metabolomics. chemicalbook.com |

| CE | Chiral Selectors in Buffer (e.g., Cyclodextrins) | High resolution, minimal sample consumption; selector added to buffer. medchemexpress.com | Chiral analysis in bioanalysis, food analysis, and pharmaceuticals. libretexts.org |

Spectroscopic methods are indispensable for confirming the absolute configuration of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining absolute configuration, typically by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). vwr.com The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum. vwr.com A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with the amine to form diastereomeric amides. vwr.com By analyzing the differences in the ¹H or ¹⁹F NMR spectra of these amides, the absolute configuration of the original amine can be deduced. Alternatively, chiral solvating agents (CSAs) can be used, which form transient diastereomeric complexes with the analyte, causing observable peak splitting in the NMR spectrum without covalent bond formation.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum mechanical calculations or with the known spectrum of a structurally related compound. Vibrational Circular Dichroism (VCD), which operates in the infrared region, provides even more detailed structural information and is a reliable method for absolute configuration determination.

Infrared (IR) Spectroscopy , while not inherently a chiral technique, can be used in conjunction with VCD to provide the vibrational spectrum that is then analyzed for its chiroptical properties to assign the absolute configuration.

Interactive Table: Spectroscopic Methods for Stereochemical Assignment

| Method | Principle | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Formation of diastereomers with a Chiral Derivatizing Agent (CDA) leads to distinct NMR signals. vwr.com | Reaction with a CDA (e.g., Mosher's acid) allows for the determination of absolute configuration via ¹H or ¹⁹F NMR analysis of the resulting diastereomeric amides. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light; enantiomers give mirror-image spectra. | The experimental CD spectrum is compared to calculated spectra or known standards to confirm the (R)-configuration. |

| Vibrational CD (VCD) | Measures differential absorption of circularly polarized IR radiation, providing rich structural data. | Provides a highly reliable method for absolute configuration assignment by comparing the experimental VCD spectrum to theoretical predictions. |

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light. A polarimeter measures this rotation. The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, concentration, and path length). The (R)-enantiomer and (S)-enantiomer will rotate light by an equal magnitude but in opposite directions. A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive.

The enantiomeric purity of a sample of this compound can be quantified by measuring its optical rotation and comparing it to the specific rotation of the pure enantiomer. This comparison yields the optical purity, which is numerically equal to the enantiomeric excess (ee).

The enantiomeric excess is calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]mixture / [α]pure enantiomer) x 100

Where:

[α]mixture is the specific rotation of the sample.

[α]pure enantiomer is the specific rotation of the pure (R)-enantiomer.

For example, if a sample of this compound exhibits a specific rotation that is 99% of the value for the pure (R)-enantiomer, it has an enantiomeric excess of 99%. This indicates that the sample contains 99.5% of the (R)-enantiomer and 0.5% of the (S)-enantiomer. The optical resolution of the N-acetylated form of this compound has been achieved through differential crystallization, with optical rotation being the key measure of the resulting enantiomeric purity. chemicalbook.com While a highly useful and rapid technique, it's noted that optical rotation measurements can sometimes be affected by impurities or non-linear concentration effects (the Horeau effect), making chromatographic methods the gold standard for precise enantiomeric excess determination.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The synthesis of complex natural products and their analogs often relies on the use of specialized chiral building blocks. Non-proteinogenic amino acids are particularly crucial for this purpose. (R)-phenylglycine derivatives, including the 4-methoxy variant, are foundational units for assembling intricate molecular structures.

A prominent example is the synthesis of glycopeptide antibiotics like vancomycin (B549263). The central amino acid core of vancomycin is a complex (R)-phenylglycine derivative. acs.org The synthesis of these derivatives is a key step in accessing the entire antibiotic structure, highlighting the importance of such chiral amino acids in building highly complex and therapeutically important molecules. acs.org The stereochemistry of the amino acid is critical for the final biological activity of the macroring structure of the antibiotic.

Furthermore, the core structure is utilized in multicomponent reactions to generate complex heterocyclic systems. For instance, building blocks containing the 4-methoxyphenyl (B3050149) group are employed in the synthesis of fused heterocyclic scaffolds like pyrano[3,2-c]chromenes, which are of interest in medicinal chemistry. nih.gov Similarly, multicomponent protocols can produce novel furo[3,2-h]quinolin-3-yl)acetic acid derivatives from precursors containing the 4-methoxyphenyl moiety. mdpi.com These reactions demonstrate how the fundamental structure of the amino acid can be integrated into larger, polycyclic systems. nih.govmdpi.com

Precursor for the Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The value of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid extends to its role as a direct precursor for molecules with significant biological activity. Its structure is a key component in the development of new therapeutic agents.

The synthesis of glycopeptide antibiotics is a prime illustration, where derivatives of (R)-4-methoxyphenylglycine serve as essential intermediates. acs.org Beyond antibiotics, structurally similar phenylglycine derivatives are used to create modulators for G protein-coupled receptors (GPCRs). For example, derivatives of 4-hydroxyphenylglycine have been designed and synthesized to act as agonists for GPR88, an orphan receptor implicated in central nervous system disorders. nih.gov Structure-activity relationship (SAR) studies on these compounds reveal that the phenylglycine core is fundamental to their agonist activity. nih.gov

The synthesis of bioactive heterocycles is a major focus in medicinal chemistry, and this amino acid serves as a valuable starting point. utas.edu.auijnrd.orgresearchgate.nettaylorfrancis.com For instance, the synthesis of various biologically active molecules often involves multicomponent reactions where an amino acid derivative provides the core structure. nih.govtaylorfrancis.com

Role in Peptidomimetic and Unnatural Amino Acid Analog Design

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability, bioavailability, and receptor affinity. Unnatural amino acids like this compound are central to this field. Incorporating such residues into a peptide backbone can enforce specific secondary structures (conformational constraints) and introduce novel side-chain interactions.

Another advanced application is in the synthesis of nucleic acid mimics like Peptide Nucleic Acids (PNAs). cmu.edu While not a direct application of this specific amino acid, the synthesis of PNA monomers often starts from amino acid precursors like L-serine, which are then extensively modified. cmu.edu This demonstrates the principle of using amino acid scaffolds to build complex, functional oligomers. The incorporation of unnatural amino acids can improve properties such as water solubility and hybridization affinity with DNA and RNA. cmu.edu Therefore, this compound represents a potential candidate for designing novel PNA monomers or other peptidomimetics where its specific stereochemistry and aromatic group could confer unique structural or binding properties.

Derivatization Strategies for Functionalization and Diverse Chemical Transformations

The chemical reactivity of this compound is dominated by its two primary functional groups: the α-amino group and the carboxylic acid group. These sites allow for a wide range of chemical modifications, enabling its use in various synthetic applications, including peptide synthesis and analytical detection. psu.edu

The primary amine is nucleophilic and can be readily modified through acylation, alkylation, and protection reactions. For peptide synthesis, the amine is typically protected with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) or an acid-labile group like tert-Butoxycarbonyl (Boc). nih.govresearchgate.net The free amine can also react with various reagents for analytical purposes. For example, derivatization with chiral reagents like (R)-(−)-α-Methoxyphenylacetic acid allows for the determination of enantiomeric purity via NMR or chromatography by forming diastereomers. sigmaaldrich.com

The carboxylic acid group can undergo esterification or amidation. Steglich esterification, using coupling agents like DCC, is a common method to form esters. mdpi.com In solid-phase peptide synthesis (SPPS), the carboxylic acid is activated with coupling reagents such as HCTU to form an amide bond with the free amine of another amino acid or a resin. nih.gov

The table below summarizes common derivatization strategies for amino acids like this compound.

| Functional Group | Reaction Type | Reagent Class / Example | Purpose | Reference |

|---|---|---|---|---|

| Amino Group (-NH₂) | Acylation / Protection | Boc-anhydride, Fmoc-Cl | Protecting group for peptide synthesis | nih.govresearchgate.net |

| Amino Group (-NH₂) | Acylation | Perfluoroacylimidazoles (e.g., HFBI) | Enhance volatility and detection for GC | psu.edu |

| Amino Group (-NH₂) | Alkylation / Arylation | Pyrylium salts (e.g., TMPy, DPP-TFB) | Improve ionization for mass spectrometry | mdpi.com |

| Carboxylic Acid (-COOH) | Esterification | Alcohols with acid catalyst or DCC (Steglich) | Protection or modification of properties | mdpi.com |

| Carboxylic Acid (-COOH) | Amidation (Peptide Coupling) | HCTU, DIC, CDMT | Formation of peptide bonds | utas.edu.aunih.gov |

| Both Groups | Chiral Derivatization | (R)-(-)-α-Methoxyphenylacetic acid | Enantiomeric purity analysis (forms diastereomers) | sigmaaldrich.com |

Computational and Mechanistic Investigations of R 2 Amino 2 4 Methoxyphenyl Acetic Acid

Molecular Modeling and Docking Studies for Structure-Activity Relationship Prediction

Molecular modeling and docking studies are pivotal in predicting the biological activity of molecules like (R)-2-amino-2-(4-methoxyphenyl)acetic acid by examining their interaction with biological targets. These computational techniques allow for the prediction of binding affinities and modes, which are essential in the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key aspect of molecular modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For amino acid derivatives, descriptors such as van der Waal's volume, net charge index, and the hydrophobic parameters of side residues are often employed. elsevierpure.com These descriptors quantify the physicochemical properties of the molecules that are critical for their interaction with protein receptors. elsevierpure.com For instance, a QSAR study on amino acid derivatives for benzodiazepine (B76468) receptor binding highlighted the importance of a nitrogen atom in a heterocyclic ring and a polar substituent on an aromatic ring for the binding interaction. nih.gov Such studies conclude on the nature of the receptor site, suggesting the presence of nucleophilic centers, polar sites, and hydrophobic pockets. nih.gov

Molecular docking simulations further refine this understanding by providing a three-dimensional visualization of the ligand-receptor complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific docking studies on this compound are not widely published, the general methodology involves placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding energy.

Table 1: Illustrative Data for a Hypothetical Docking Study of this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine group with Aspartate residue; Carboxyl group with Serine residue |

| Hydrophobic Interactions | Methoxyphenyl ring with a hydrophobic pocket containing Leucine and Valine residues |

| van der Waals Interactions | Throughout the binding pocket |

This table is illustrative and based on typical interactions observed for similar molecules.

Quantum Chemical Calculations and Spectroscopic Property Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be correlated with experimental spectroscopic data.

For the related compound phenylglycine, DFT calculations in the generalized gradient approximation (GGA) have been used to determine the relative energies of different conformers. aps.org These calculations can help in understanding which conformation is most stable in the gas phase. For instance, a study on phenylglycine showed that DFT-GGA calculations predicted a different lowest energy conformer compared to MP2 calculations, highlighting the sensitivity of the results to the computational method used. aps.org

Table 2: Relative Energies of Phenylglycine Conformers Calculated by DFT-GGA

| Conformer | Relative Energy (eV) |

| Ia | 0.05 |

| Ib | 0.06 |

| II | 0.00 |

| III | 0.22 |

Data adapted from a study on phenylglycine. aps.org

Furthermore, quantum chemical calculations can predict spectroscopic properties. For example, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand electronic transitions and reactivity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule.

Mechanistic Elucidation of Reactions Involving the Compound

Understanding the mechanisms of reactions involving this compound is crucial for its synthesis and for predicting its chemical behavior. While specific mechanistic studies on this compound are limited, the principles of physical organic chemistry and computational chemistry can be applied to propose and evaluate potential reaction pathways.

For example, the synthesis of derivatives of phenylglycine often involves the protection of the amino and carboxyl groups, followed by reactions at the alpha-carbon or the aromatic ring. Mechanistic studies of these reactions would involve the identification of intermediates, transition states, and the determination of reaction kinetics. Computational methods can be used to calculate the energies of these species and to map out the potential energy surface of the reaction.

A study on the synthesis of phenylglycine derivatives as potential pesticides provides an example of how these molecules can be chemically modified to explore their biological activities. caymanchem.com The synthesis of a range of ring and alpha-substituted 4-phosphonophenylglycines has also been described, with a focus on their activity as antagonists of metabotropic glutamate (B1630785) receptors. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules of this compound interact with each other in the solid state are determined by its conformational preferences and intermolecular forces. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule, which arise from rotation around single bonds.

A study of the crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine revealed extensive three-dimensional hydrogen-bonding networks. nih.gov The N-H---O hydrogen bonds are the most significant interactions, with N---O distances typically in the range of 2.6 to 3.2 Å. nih.gov In addition to hydrogen bonding, van der Waals forces and, in the case of aromatic amino acids, π-π stacking interactions can also play a role in the crystal packing.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in solution. nih.govrsc.org These simulations can provide insights into how the molecule interacts with solvent molecules and how it might aggregate at higher concentrations. nih.gov

Research into Biological and Pharmacological Applications of R 2 Amino 2 4 Methoxyphenyl Acetic Acid Strictly Academic Focus

Exploration of Molecular Interactions and Target Binding Mechanisms

The biological potential of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid and its derivatives is fundamentally governed by their interactions at a molecular level with biological targets such as enzymes and receptors. The specific arrangement of its functional groups dictates its binding affinity and specificity.

The primary interaction points on the molecule are:

The Amino Group (NH2): This group can act as a hydrogen bond donor, forming crucial connections with electronegative atoms (like oxygen or nitrogen) in the binding pockets of target proteins.

The Carboxylic Acid Group (COOH): This moiety can act as both a hydrogen bond donor and acceptor, enabling versatile interactions. In its deprotonated carboxylate form (COO-), it can form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in a receptor site.

The 4-Methoxyphenyl (B3050149) Group: The methoxy (B1213986) group (-OCH3) can participate in hydrophobic interactions, which are critical for the compound's ability to fit into nonpolar pockets within a biological target, thereby influencing binding affinity. The phenyl ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These non-covalent interactions are essential for the stable and specific binding of the molecule to its target, which is the initial step in eliciting a biological response. The study of analogs, such as 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid, helps to elucidate how changes to the electronic and steric properties of the ring affect these binding forces.

Structure-Activity Relationship Studies (SAR) of Enantiomers and Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For phenylglycine derivatives, SAR investigations focus on how modifications to the core structure impact efficacy and target selectivity.

Key SAR Insights:

Stereochemistry: The stereochemistry at the α-carbon is paramount. Phenylglycines are known to be racemization-prone, meaning the (R) and (S) enantiomers can interconvert under certain conditions. rsc.org However, in biological systems, activity is often confined to a single enantiomer. Both D (R) and L (S) forms of phenylglycines are found in various peptide natural products, indicating that the specific stereochemistry is essential for their unique bioactivities. rsc.org

Aromatic Ring Substitution: The nature, position, and number of substituents on the phenyl ring significantly modulate biological activity. Introducing electron-withdrawing groups, for instance, has been shown to be favorable for the antiseizure effect in certain succinimide (B58015) derivatives based on a phenylglycine scaffold. nih.gov

Amine and Carboxyl Group Modification: Modifying the amino and carboxylic acid groups is a common strategy in drug design. For example, converting the carboxylic acid to an amide, as seen in the development of phenylglycinamide derivatives, can alter properties like cell permeability and target interaction, leading to new therapeutic candidates for conditions like epilepsy. nih.gov

A study involving a series of 2-phenylglycine derivatives designed as potential pesticides found that different modifications led to distinct bioactivities. nih.gov This highlights the sensitivity of biological targets to the specific structure of the molecule.

| Structural Modification | Observation | Potential Impact | Reference |

|---|---|---|---|

| Enantiomeric Form (R vs. S) | Biological activity is often specific to one enantiomer. Both forms are found in bioactive natural products. | Dictates specific interaction with chiral biological targets (e.g., receptors, enzymes). | rsc.org |

| Substitution on Phenyl Ring | Introducing electron-withdrawing groups can enhance certain activities, such as anticonvulsant effects in some derivatives. | Alters electronic properties, lipophilicity, and steric fit within the target's binding site. | nih.gov |

| Modification of Amine/Carboxyl Groups | Converting the acid to an amide or ester can create new compounds with different biological profiles (e.g., antifungal, antibacterial). | Changes hydrogen bonding capacity, polarity, and metabolic stability. | nih.gov |

Mechanistic Pathways of Biological Modulation (e.g., enzyme inhibition, receptor interaction)

While the precise mechanisms for this compound itself are a subject of focused research, studies on its derivatives provide significant insight into potential biological pathways it could influence. The core structure is versatile and can be incorporated into molecules that modulate a variety of targets.

Ion Channel Modulation: In a notable example, phenylglycinamide derivatives were designed as hybrid structures to act as multi-target anticonvulsants. nih.gov The hypothesis is that these molecules may interact with and modulate the activity of several ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1), voltage-gated sodium channels (Navx), and voltage-gated calcium channels (Cav1.2), all of which play key roles in neuronal excitability and are implicated in epilepsy. nih.gov

Cell Membrane Disruption: In the field of agrochemicals, certain 2-phenylglycine derivatives have been investigated for their antifungal properties. nih.gov Preliminary mechanism studies on one such derivative, G19, indicated that it exerts its antifungal effect against Thanatephorus cucumeris by disrupting the integrity of the fungal cell membrane and altering its permeability. nih.gov This leads to the death of the fungal mycelia.

These examples demonstrate that the phenylglycine scaffold can be a key component of molecules that act through distinct and specific mechanistic pathways, ranging from the modulation of sophisticated protein channels in the central nervous system to the physical disruption of microbial cell structures. nih.govnih.gov

Role as a Scaffold in Rational Drug Design Research

This compound is highly valued in rational drug design as a chiral scaffold or building block. Its defined three-dimensional structure allows chemists to systematically build more complex molecules with predictable spatial arrangements.

Foundation for Bioactive Molecules: Phenylglycine-type amino acids are integral components of numerous natural products, including medically important glycopeptide antibiotics. rsc.org This natural precedent validates the utility of the phenylglycine core in constructing molecules with potent biological activity.

Synthesis of Hybrid Compounds: Researchers use this scaffold to create hybrid molecules that integrate structural features from different pharmacophores. For instance, phenylglycine has been combined with fragments of known TRPV1 antagonists to develop new compounds with potential multi-target profiles for treating epilepsy and pain. nih.gov

Development of Novel Pesticides: The versatility of the 2-phenylglycine scaffold has been exploited to create libraries of derivatives for screening as potential pesticides. nih.gov By attaching different heterocyclic moieties, such as 1,3,4-oxadiazole-2-thioethers, scientists have developed compounds with significant antifungal, antibacterial, and antiviral activities against plant pathogens. nih.gov

Building Block for Complex Syntheses: The compound serves as a starting material for synthesizing other complex molecules, including derivatives of 8-hydroxyquinoline, which are known to have a broad range of pharmacological activities. mdpi.com Its structural features make it a valuable candidate for investigating enzyme-substrate interactions and for use as a biochemical probe in biological research.

| Derivative Class | Therapeutic/Application Area | Design Strategy | Reference |

|---|---|---|---|

| Phenylglycinamide Derivatives | Anticonvulsant, Analgesic | Hybrid design combining phenylglycine with fragments of ion channel modulators. | nih.gov |

| 1,3,4-Oxadiazole-2-thioether Derivatives | Agrochemical (Antifungal, Antibacterial) | Attachment of heterocyclic moieties to the phenylglycine scaffold to create novel pesticides. | nih.gov |

| Glycopeptide Antibiotics | Antibacterial | Natural products biosynthesis incorporates phenylglycine units as key structural elements. | rsc.org |

| Fluoro-analogs | Research Probe | Used as a building block and biochemical probe for studying enzyme and receptor binding. |

Future Perspectives and Emerging Research Directions for R 2 Amino 2 4 Methoxyphenyl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic and medicinal chemistry. While classical resolution methods are established, future research is increasingly focused on developing more sustainable and efficient asymmetric synthetic strategies.

Chemoenzymatic Synthesis: A highly promising future direction is the development of chemoenzymatic, one-pot syntheses. This approach combines chemical reactions with highly selective enzymatic transformations to achieve high yields and excellent enantiomeric purity. For instance, a dynamic kinetic resolution process has been successfully applied to the synthesis of (R)-phenylglycine, a close analog of the target compound. uni-stuttgart.defrontiersin.orgfrontiersin.org This process couples the chemical Strecker synthesis (reacting an aldehyde, cyanide, and ammonia) to form a racemic aminonitrile with an enzymatic hydrolysis step using a specifically engineered (R)-specific nitrilase. uni-stuttgart.defrontiersin.org This strategy allows for the in-situ racemization of the unwanted (S)-aminonitrile, enabling a theoretical yield of 100% for the desired (R)-amino acid. uni-stuttgart.defrontiersin.orgfrontiersin.org Adapting this methodology for p-methoxybenzaldehyde would provide a direct and sustainable route to (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.

Engineered Biocatalysts: The discovery and engineering of novel enzymes offer another green alternative. Stereo-inverting aminotransferases, such as D-phenylglycine aminotransferase (D-PhgAT), can catalyze the reversible transamination of a keto acid to produce a D-amino acid with high enantiopurity. rsc.org Future research could focus on screening for or engineering aminotransferases that accept 4-methoxyphenylglyoxylic acid as a substrate, providing a direct biocatalytic route to the target compound.

Asymmetric Multicomponent Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govyoutube.com These reactions are highly atom-economical and efficient. The development of chiral catalysts, such as phosphoric acids, for asymmetric MCRs has emerged as a powerful tool for synthesizing complex chiral molecules, including nitrogenous heterocycles and amino acid derivatives. nih.govacs.org Future work will likely focus on designing MCRs that can asymmetrically construct the this compound scaffold in a single, highly stereoselective step. acs.org

| Synthetic Strategy | Description | Key Advantages | Future Research Goal for Target Compound |

|---|---|---|---|

| Chemoenzymatic Dynamic Kinetic Resolution | Combines chemical synthesis of a racemic intermediate (e.g., aminonitrile) with an enantioselective enzymatic conversion. uni-stuttgart.defrontiersin.org | High enantioselectivity (ee >95%), high theoretical yield, mild reaction conditions. frontiersin.orgfrontiersin.org | Develop a one-pot process using p-methoxybenzaldehyde and an (R)-selective nitrilase. |

| Engineered Aminotransferases | Uses a whole-cell or isolated enzyme biocatalyst to convert a keto-acid precursor directly to the chiral amino acid. rsc.org | Excellent enantioselectivity, uses renewable resources, operates in aqueous media. | Identify or engineer a D-PhgAT mutant with high activity towards 4-methoxyphenylglyoxylic acid. |

| Asymmetric Multicomponent Reactions (MCRs) | Three or more components react in a single pot using a chiral catalyst to generate the product. nih.govacs.org | High atom economy, operational simplicity, reduced waste, rapid generation of molecular complexity. nih.govyoutube.com | Design a novel three-component reaction catalyzed by a chiral Brønsted acid for direct synthesis. |

Expanding the Scope of Chiral Building Block Applications

As a non-proteinogenic amino acid, this compound is an exceptionally valuable chiral building block for synthesizing a wide range of complex molecules. nih.gov

Peptidomimetics and Novel Peptides: The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties. nih.gov Phenylglycine-containing peptides are found in numerous bioactive natural products. nih.gov Introducing the this compound residue can induce specific secondary structures, increase resistance to proteolytic degradation, and improve bioavailability. nih.gov However, phenylglycine residues are known to be susceptible to racemization during standard solid-phase peptide synthesis (SPPS). researchgate.netsemanticscholar.org A key research direction is therefore the development of optimized coupling protocols (e.g., using specific reagents like COMU with a suitable base) that preserve the stereochemical integrity of the (R)-center during peptide assembly. researchgate.net

Synthesis of Heterocyclic Scaffolds: The bifunctional nature of the amino acid makes it an ideal starting material for creating diverse heterocyclic structures, which are prevalent in pharmaceuticals. For example, phenylglycine derivatives have been used as scaffolds to synthesize new compounds with potential anti-inflammatory activity. nih.gov Future work will explore the use of this compound in cyclization reactions to generate novel chiral piperidines, lactams, and other complex ring systems of medicinal interest.

Advanced Computational Predictions in Compound Design and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby accelerating the design and discovery process.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the structural and electronic properties of this compound. Future computational studies could model its conformational landscape, predict its spectroscopic signatures (NMR, IR), and analyze its reactivity. aps.orgrsc.org DFT has been successfully used to study the adsorption of phenylglycine on surfaces and to explain the enantioselective recognition in chiral separation systems, and similar approaches could be applied here. aps.orgresearchgate.net

Molecular Docking and Dynamics: In drug design, molecular docking can predict the binding orientation and affinity of a molecule to a biological target. researchgate.net Researchers can use docking simulations to screen virtual libraries of compounds derived from this compound against specific proteins, such as enzymes or receptors. researchgate.net This allows for the rational design of new inhibitors or modulators. For example, phosphonic analogues of phenylglycine have been studied as inhibitors of aminopeptidases, with molecular modeling used to understand their binding modes. researchgate.net This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Interdisciplinary Research with Biological Systems

Understanding the interaction of this compound with biological systems is crucial for unlocking its therapeutic potential. This requires a multidisciplinary approach bridging chemistry, biology, and pharmacology.

Metabolic Pathway Analysis: Non-proteinogenic amino acids can act as metabolic intermediates or regulators of metabolic pathways. acs.orgnih.govwikipedia.org A significant area for future research is to investigate the metabolic fate of this compound in living organisms. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for any potential therapeutic application. nih.gov

Exploring Neuroactivity and Biomarker Potential: Phenylglycine analogs have been identified as inhibitors of neutral amino acid transporters like ASCT1 and ASCT2. nih.gov By inhibiting the transport of D-serine, these compounds can elevate its extracellular levels and enhance NMDA receptor activity, a process crucial for synaptic plasticity and memory (long-term potentiation). nih.gov Future pharmacological studies could explore whether this compound exhibits similar neuroactive properties. Furthermore, its achiral counterpart, 4-Methoxyphenylacetic acid, has been investigated as a potential plasma biomarker for non-small cell lung cancer, suggesting a possible protective role. medchemexpress.com This opens an avenue for investigating the (R)-amino acid and its metabolites as potential biomarkers for disease states.

| Research Area | Key Objective | Potential Impact | Relevant Findings in Analogs |

|---|---|---|---|

| Metabolic Studies | Determine the metabolic fate (ADME) of the compound in biological systems. nih.gov | Foundation for assessing safety and developing therapeutic applications. | Non-proteinogenic amino acids can serve as intermediates in specialized metabolic pathways. acs.orgwikipedia.org |

| Neuropharmacology | Investigate inhibitory activity against amino acid transporters (e.g., ASCT1/2). | Development of novel therapeutics for neurological disorders by modulating NMDA receptor activity. nih.gov | Phenylglycine analogs enhance long-term potentiation by inhibiting D-serine transport. nih.gov |

| Biomarker Discovery | Assess the compound and its metabolites as potential biomarkers for diseases. | New diagnostic or prognostic tools for conditions like cancer. | The related metabolite 4-Methoxyphenylacetic acid is a potential biomarker for lung cancer. medchemexpress.com |

| Bioactive Compound Synthesis | Use as a scaffold to create new molecules with targeted biological activity. | Discovery of new drugs with improved efficacy and selectivity. | Phenylglycine derivatives have been used to synthesize compounds with anti-inflammatory properties. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(4-methoxyphenyl)acetic acid with high enantiomeric purity?

- Methodology : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended. For example, Boc-protected intermediates (e.g., Boc-(R)-2-Amino-2-(4-methoxyphenyl)acetic acid, CAS 156407-78-2) can be employed to preserve stereochemistry during synthesis. Post-synthesis deprotection under acidic conditions yields the pure enantiomer . Chiral HPLC or polarimetry should validate enantiomeric excess (>99%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl) and chiral center coupling patterns (e.g., splitting in H NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNO, theoretical 197.08 g/mol) .

- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing its stereochemical configuration?

- Methodology :

- Circular Dichroism (CD) : Detects optical activity specific to the (R)-enantiomer.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

- Chiral Derivatization : React with a chiral reagent (e.g., Marfey’s reagent) and analyze via LC-MS to confirm stereochemistry .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., methoxy vs. nitro groups) influence the compound’s biological activity and receptor binding affinity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., 4-fluoro, 4-nitro, or 3-trifluoromethyl substitutions) and test inhibition potency against targets like IDO (indoleamine 2,3-dioxygenase). For example, the trifluoromethyl analog shows enhanced enzyme inhibition due to electron-withdrawing effects .

- Computational Docking : Use software (e.g., AutoDock) to model interactions between substituents and active sites. Methoxy groups may enhance hydrophobic interactions, while nitro groups alter electronic density .

Q. What experimental approaches are used to investigate the compound’s potential as an enzyme inhibitor, such as IDO?

- Methodology :

- Enzyme Assays : Measure IDO activity via spectrophotometric detection of kynurenine (λ = 365 nm) in recombinant enzyme systems. IC values can be compared to known inhibitors .

- Cellular Models : Use cancer cell lines (e.g., HeLa) to assess immunomodulatory effects via tryptophan depletion and IFN-γ induction .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics of inhibitor-enzyme interactions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

- Methodology :

- Meta-Analysis : Systematically compare published data on analogs (e.g., 4-methoxy vs. 4-hydroxy derivatives) to identify variables like assay conditions or purity levels .

- Dose-Response Curves : Re-evaluate activity across a broader concentration range to rule out non-specific effects at high doses.

- Structural Confirmation : Re-synthesize disputed compounds and verify configurations (e.g., via X-ray crystallography) to exclude stereochemical errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes